(2,6-Dichlorophenyl)methanethiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYKGHAIIFWEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552436 | |
| Record name | (2,6-Dichlorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66279-47-8 | |
| Record name | (2,6-Dichlorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction with Hydrosulfide Salts:a More Direct Approach Involves the Reaction of 2,6 Dichlorobenzyl Chloride with an Alkali Metal Hydrosulfide, Such As Sodium Hydrosulfide Nash or Potassium Hydrosulfide Ksh .google.comthis Reaction is Typically Carried out in a Polar Solvent, and the Conditions Can Be Tuned to Optimize the Yield of the Thiol While Minimizing the Formation of the Corresponding Dialkyl Sulfide As a Byproduct. the Use of a Two Phase System or a Phase Transfer Catalyst Can Sometimes Be Employed to Enhance the Reaction Rate and Selectivity.googleapis.com
Methodologies for the Preparation of 2,6-Dichlorophenyl-Containing Building Blocks
The synthesis of this compound is critically dependent on the availability of the 2,6-dichlorobenzyl precursor, which is typically derived from 2,6-dichlorotoluene.
The industrial preparation of 2,6-dichlorotoluene often involves the chlorination of toluene. However, direct chlorination can lead to a mixture of isomers. More controlled methods are therefore preferred. One such method is the Sandmeyer reaction starting from 2-amino-6-chlorotoluene. google.com
Once 2,6-dichlorotoluene is obtained, it can be converted to 2,6-dichlorobenzyl chloride through free-radical chlorination. This reaction is typically initiated by UV light or a radical initiator.
An alternative building block is 2,6-dichlorobenzaldehyde, which can be prepared by the oxidation of 2,6-dichlorotoluene or the hydrolysis of 2,6-dichlorobenzal chloride. google.com While not a direct precursor to the thiol via the methods described above, it can be a starting point for other synthetic transformations. For instance, reduction of the aldehyde would yield 2,6-dichlorobenzyl alcohol, which can then be converted to the chloride. googleapis.com
The following table summarizes key reactions for the preparation of 2,6-dichlorophenyl-containing building blocks.
| Starting Material | Reagent(s) | Product |
| 2-Amino-6-chlorotoluene | NaNO₂, CuCl/HCl (Sandmeyer reaction) | 2,6-Dichlorotoluene |
| 2,6-Dichlorotoluene | Cl₂, UV light or radical initiator | 2,6-Dichlorobenzyl chloride |
| 2,6-Dichlorobenzyl chloride | Acetic anhydride, followed by hydrolysis | 2,6-Dichlorobenzyl alcohol |
Optimization of Synthetic Processes for this compound
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents.
For the hydrosulfide route, controlling the stoichiometry of the hydrosulfide salt is crucial to prevent the formation of the dialkyl sulfide byproduct. The reaction temperature and the choice of solvent also play a significant role. The use of phase-transfer catalysts can be explored to improve the reaction kinetics, especially in two-phase systems. google.com
Purification of the final product is typically achieved by distillation under reduced pressure or by chromatography. Given the malodorous nature of thiols, carrying out the synthesis and purification in a well-ventilated fume hood is essential. The stability of the thiol towards oxidation to the corresponding disulfide is also a consideration, and storage under an inert atmosphere is recommended. biosynth.com
| Parameter | Thiourea (B124793) Method | Hydrosulfide Method |
| Key Variables | Solvent, temperature, base concentration | Stoichiometry of NaSH, temperature, solvent, catalyst |
| Potential Byproducts | Unreacted starting material, disulfide | Dialkyl sulfide, disulfide |
| Purification | Distillation, chromatography | Distillation, chromatography |
Nucleophilic Reactivity of the Thiol Group and its Derivatives
The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for a variety of important chemical transformations, including S-alkylation, S-acylation, and Michael additions. The reactivity can be further enhanced by deprotonation of the thiol to form the corresponding thiolate, a significantly more potent nucleophile.
The alkylation of thiols is a common method for the synthesis of thioethers. stmarys-ca.edu In the case of this compound, reaction with an alkyl halide in the presence of a base leads to the formation of a (2,6-dichlorophenyl)methyl thioether. The steric hindrance from the two ortho-chloro substituents can influence the rate of this S-alkylation reaction.
Thia-Michael additions involve the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. scribd.com This reaction is a powerful tool for carbon-sulfur bond formation. For this compound, the corresponding thiolate can add to various Michael acceptors, such as enones and enoates, to yield β-mercapto carbonyl compounds. scribd.comyoutube.com The reaction is typically catalyzed by a base, which generates the more nucleophilic thiolate anion. nih.gov
Interactive Data Table: Representative Nucleophilic Reactions of this compound
| Reaction Type | Electrophile/Acceptor | Product | Typical Conditions | Reference |
| S-Alkylation | Methyl Iodide | (2,6-Dichlorophenyl)methyl methyl sulfide | Base (e.g., NaH), THF | stmarys-ca.edu |
| S-Alkylation | Benzyl Bromide | Benzyl (2,6-dichlorophenyl)methyl sulfide | Base (e.g., K2CO3), Acetone | stmarys-ca.edu |
| Michael Addition | Methyl Acrylate | Methyl 3-((2,6-dichlorobenzyl)thio)propanoate | Base (e.g., Et3N), Methanol | scribd.comyoutube.com |
| Michael Addition | Cyclohexenone | 3-((2,6-Dichlorobenzyl)thio)cyclohexan-1-one | Base (e.g., NaOH), Water/THF | scribd.comyoutube.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound can undergo aromatic substitution reactions, although its reactivity is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution:
The two chlorine atoms on the aromatic ring are deactivating groups due to their inductive electron-withdrawing effect, making the ring less susceptible to electrophilic attack than benzene (B151609). researchgate.net However, they are ortho, para-directing. The chloromethyl group (-CH2SH) is generally considered to be weakly activating or deactivating depending on the specific reaction conditions, but it is also an ortho, para-director.
Considering the directing effects of the substituents, electrophilic substitution on this compound is expected to be challenging. The chlorine atoms direct incoming electrophiles to the positions ortho and para to them. The -CH2SH group also directs to its ortho and para positions. The position para to the -CH2SH group (C4) is the most likely site for substitution, as it is activated by the -CH2SH group and is the para position for one of the chlorine atoms. The positions ortho to the -CH2SH group (C1 and C3) are sterically hindered by the adjacent chlorine atoms.
For example, in the nitration of 2,6-dichlorotoluene, a closely related compound, the major product is 2,6-dichloro-3-nitrotoluene, with substitution occurring at the position meta to the methyl group and ortho to one of the chlorine atoms. google.com This suggests that the electronic deactivation by the two chlorine atoms can overcome the directing effect of the alkyl group.
Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution on a 2,6-Dichlorotoluene Model
| Reaction | Electrophile | Predicted Major Product | Predicted Minor Product(s) | Reference |
| Nitration | HNO3/H2SO4 | 2,6-Dichloro-3-nitrotoluene | 2,6-Dichloro-4-nitrotoluene | google.com |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl3 | 1-(3,5-Dichloro-4-methylphenyl)ethan-1-one | - | scribd.comyoutube.com |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring of this compound is generally unfavorable. SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halogen) to stabilize the negatively charged Meisenheimer intermediate. nih.govnih.gov The dichlorophenyl ring in this molecule lacks such strong activation, making the displacement of the chlorine atoms by nucleophiles difficult under standard conditions.
Oxidation-Reduction Chemistry of the Organosulfur Moiety
The sulfur atom in this compound can exist in various oxidation states, allowing for a range of oxidation and reduction reactions.
Oxidation:
Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(2,6-dichlorobenzyl) disulfide. This oxidative dimerization can be achieved using various oxidizing agents, such as iodine or hydrogen peroxide. youtube.com
Stronger oxidation conditions can further oxidize the thiol or the disulfide to a sulfonic acid. For instance, treatment with a strong oxidizing agent like hydrogen peroxide can convert benzyl thiols to benzyl sulfonic acids. google.comresearchgate.net
Reduction:
The disulfide, bis(2,6-dichlorobenzyl) disulfide, can be readily reduced back to the parent thiol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) in the presence of a catalyst or in a mixed solvent system. nih.govniscpr.res.inresearchgate.net This reversible oxidation-reduction provides a useful method for protecting and deprotecting the thiol group.
Interactive Data Table: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference |
| Oxidation (Disulfide) | Iodine, Base | Bis(2,6-dichlorobenzyl) disulfide | Ethanol, room temperature | youtube.com |
| Oxidation (Sulfonic Acid) | Hydrogen Peroxide | (2,6-Dichlorophenyl)methanesulfonic acid | Acetic acid, heat | google.comresearchgate.net |
| Reduction (Disulfide) | Sodium Borohydride/LiCl | This compound | THF, room temperature | niscpr.res.in |
Mechanistic Investigations of Key Transformations Involving this compound
While specific mechanistic studies on this compound are limited, the mechanisms of its key reactions can be understood from well-established principles in organic chemistry.
The S-alkylation of the thiol proceeds via a standard SN2 mechanism. The thiolate anion, formed by deprotonation of the thiol, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The steric hindrance imposed by the ortho-chloro substituents on the benzyl moiety can slow the reaction rate compared to unhindered thiols. niscpr.res.in
The thia-Michael addition follows a conjugate addition pathway. The nucleophilic thiolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the solvent or a proton source, yields the final β-mercapto product. nih.gov
The oxidation of the thiol to a disulfide can proceed through various mechanisms depending on the oxidant. With iodine, the reaction likely involves the formation of a sulfenyl iodide intermediate (R-SI), which is then attacked by another thiol molecule to form the disulfide and HI. With hydrogen peroxide, the reaction is thought to proceed via the initial formation of a sulfenic acid (R-SOH), which can then react with another thiol molecule to give the disulfide and water. nih.gov
The reduction of the disulfide with sodium borohydride involves the nucleophilic attack of a hydride ion on one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of two thiolate anions after the reaction with a second equivalent of hydride. Protonation during workup then yields two molecules of the thiol. niscpr.res.in
Research Landscape and Future Directions for 2,6 Dichlorophenyl Methanethiol
Established Synthetic Pathways to this compound
The primary routes to this compound leverage the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 2,6-dichlorobenzyl derivative with a thiolating agent. The most common precursor for this transformation is 2,6-dichlorobenzyl chloride.
Precursor-Based Synthesis Strategies for Thiol Functionalization
Two principal methods are widely employed for the conversion of benzyl (B1604629) halides to their corresponding thiols, and these are directly applicable to the synthesis of this compound from 2,6-dichlorobenzyl chloride.
Derivatization Strategies and Synthesis of Novel 2,6 Dichlorophenyl Methanethiol Analogues
Synthesis of Thioether and Disulfide Derivatives of (2,6-Dichlorophenyl)methanethiol
The nucleophilic nature of the thiol group in this compound makes it readily amenable to the synthesis of thioether and disulfide derivatives. These reactions are fundamental in expanding the chemical space of this scaffold.
Thioether Synthesis: The most common method for the synthesis of thioethers from this compound is through S-alkylation. This typically involves the deprotonation of the thiol with a suitable base, such as sodium hydride or potassium carbonate, to form a thiolate anion. This highly nucleophilic species then reacts with an alkyl halide in an SN2 reaction to yield the corresponding thioether. A variety of alkylating agents can be employed, leading to a diverse range of thioether derivatives. For instance, the reaction of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of potassium carbonate in dimethylformamide (DMF) is a well-established method for synthesizing 2-(benzylthio)pyrimidines. scirp.org
Disulfide Synthesis: Disulfides of this compound can be prepared through oxidative coupling of the thiol. Mild oxidizing agents are often employed to facilitate this transformation. Unsymmetrical disulfides can be synthesized by reacting the thiol with a sulfenyl chloride, which can be generated in situ from another thiol and a chlorinating agent like sulfuryl chloride. nih.gov Another approach involves the reaction of a thiol with 1-chlorobenzotriazole to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to produce an unsymmetrical disulfide. organic-chemistry.org This method is advantageous as it often proceeds with high selectivity, minimizing the formation of symmetrical disulfide byproducts. organic-chemistry.orgchemistryviews.org
| Derivative Type | Reagents and Conditions | Product | Reference |
| Thioether | Alkyl halide, Base (e.g., K2CO3), DMF | (2,6-Dichlorobenzyl)thioether | scirp.org |
| Symmetrical Disulfide | Mild Oxidizing Agent | Bis(2,6-dichlorobenzyl) disulfide | nih.gov |
| Unsymmetrical Disulfide | 1. Thiol, 1-Chlorobenzotriazole; 2. Second Thiol | (2,6-Dichlorobenzyl) alkyl/aryl disulfide | organic-chemistry.org |
Functionalization at the Methylene (B1212753) Bridge of this compound
The methylene bridge in this compound represents another key site for chemical modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties.
One strategy for functionalization at this position involves the deprotonation of the methylene carbon using a strong base to form a carbanion. This nucleophilic intermediate can then react with a range of electrophiles. For example, starting from 2,6-dichlorophenylacetonitrile, which possesses a similar benzylic methylene group, deprotonation with sodium hydride followed by reaction with an electrophile like 3,6-dichloropyridazine has been demonstrated. While this example starts from a nitrile, the principle of generating a benzylic carbanion can be applied to thioether derivatives of this compound.
Photocatalytic methods also offer a modern approach to functionalizing such C-H bonds. For instance, the photocatalytic reductive benzylation of imines using benzyl thiols has been reported, where the benzyl thiol acts as a benzyl radical source. researchgate.net This suggests that radical-mediated reactions could be a viable pathway for introducing substituents at the methylene bridge of this compound derivatives.
| Functionalization Strategy | Key Intermediates | Potential Products |
| Benzylic Deprotonation | Benzylic carbanion | Alkylated or acylated methylene bridge derivatives |
| Radical-Mediated Reactions | Benzylic radical | Substituted methylene bridge derivatives |
Substitution Patterns and Modifications on the Dichlorophenyl Aromatic System
Modification of the 2,6-dichlorophenyl ring offers a powerful tool to fine-tune the electronic and steric properties of this compound analogues. Standard aromatic substitution reactions can be employed, although the existing chloro substituents influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: The two chlorine atoms on the aromatic ring are deactivating and ortho-, para-directing. However, due to steric hindrance from the adjacent chloro and benzylthiomethyl groups, electrophilic substitution is expected to occur at the less hindered positions. For instance, the nitration of 2,6-dichlorotoluene, a closely related compound, can be achieved using a nitrating agent. google.comchemicalbook.com Similarly, halogenation of 2,6-dichlorotoluene can introduce additional substituents onto the aromatic ring. googleapis.com
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly if an activating group is present on the ring. For example, a patent describes the reaction of 2,6-dichlorotoluene with sodium methyl mercaptide in dimethyl sulfoxide to produce 2-chloro-6-methylthiotoluene, demonstrating the replacement of a chlorine atom with a methylthio group. patsnap.com
| Reaction Type | Reagents and Conditions | Potential Products | Reference |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | Nitro-(2,6-dichlorophenyl)methanethiol derivatives | google.comchemicalbook.com |
| Halogenation | Halogenating agent (e.g., Cl2, Br2), Lewis acid | Halo-(2,6-dichlorophenyl)methanethiol derivatives | googleapis.com |
| Nucleophilic Substitution | Nucleophile (e.g., NaSMe), DMSO | Substituted (2-chloro-6-substituted-phenyl)methanethiol | patsnap.com |
Incorporation of the this compound Scaffold into Heterocyclic Systems
The integration of the this compound moiety into heterocyclic frameworks is a significant strategy for generating novel compounds with potential biological activities. The thiol group or the entire benzylthio unit can serve as a building block in various cyclization reactions.
Pyrimidine Derivatives: A common approach involves the reaction of a molecule containing the benzylthio group with precursors for pyrimidine synthesis. For example, 2-benzylthio-4,6-disubstituted pyrimidines have been prepared starting from 2-thiobarbituric acid, which is first benzylated and then chlorinated, followed by reaction with various nucleophiles. researchgate.net Another route involves the S-alkylation of 2-thiopyrimidines with benzyl halides. scirp.org
Thiophene Derivatives: The Knoevenagel condensation of an ortho-fluoroketone with a benzyl thiol can lead to the formation of S-benzyl ortho-acyl thiophenol, which can then be cyclized to form a benzothiophene. nih.gov This demonstrates a pathway where the benzyl thiol is a key reactant in constructing the heterocyclic ring.
| Heterocyclic System | Synthetic Approach | Key Starting Materials | Reference |
| Pyrimidines | S-alkylation and subsequent reactions | 2-Thiobarbituric acid, Benzyl chloride | researchgate.net |
| Pyrimidines | S-alkylation of pre-formed pyrimidines | 2-Thiopyrimidines, Benzyl halides | scirp.org |
| Benzothiophenes | Knoevenagel condensation and cyclization | ortho-Fluoroketone, Benzyl thiol | nih.gov |
Synthesis of Advanced Organosulfur Analogues for Research Applications
The derivatization strategies discussed above have been utilized to synthesize advanced organosulfur analogues of this compound for various research applications, particularly in the field of medicinal chemistry. The structural modifications aim to enhance biological activity, selectivity, and pharmacokinetic properties.
An example of a complex molecule incorporating a related moiety is LY3154207, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor. nih.gov This compound contains a 2-(2,6-dichlorophenyl)acetyl group, highlighting the utility of the 2,6-dichlorophenyl scaffold in designing pharmacologically active agents. nih.govresearchgate.net
Structure-activity relationship (SAR) studies on related scaffolds, such as thiochromenes and thiochromanes, have shown that the introduction of electron-withdrawing groups and specific ring substitutions can significantly enhance bioactivity. nih.gov These insights can guide the design of novel this compound analogues with desired biological profiles. For instance, SAR studies on 2,4-disubstituted pyrimidine derivatives have demonstrated that cholinesterase inhibition is sensitive to the steric and electronic properties of the substituents. nih.gov
| Compound/Analogue Class | Key Structural Features | Research Application/Biological Activity | Reference |
| LY3154207 (related structure) | 2-(2,6-Dichlorophenyl)acetyl moiety | Dopamine D1 receptor positive allosteric modulator | nih.govresearchgate.net |
| Thiochromene/Thiochromane Analogues | Varied substitution patterns | Antibacterial, antifungal, antiviral, anti-parasitic, anticancer | nih.gov |
| 2,4-Disubstituted Pyrimidines | Varied substituents at C-2 and C-4 | Cholinesterase and Aβ-aggregation inhibitors | nih.gov |
Advanced Spectroscopic and Structural Characterization of 2,6 Dichlorophenyl Methanethiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including (2,6-Dichlorophenyl)methanethiol. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides specific information about the hydrogen atoms in a molecule. In this compound, the proton spectrum would be expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) and thiol (SH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring. These protons would likely appear as a multiplet in the aromatic region of the spectrum. The methylene protons, being adjacent to both the aromatic ring and the sulfur atom, would have a characteristic chemical shift. The thiol proton signal is often broad and its position can be concentration and solvent dependent.
To distinguish between ambiguous peaks, small amounts of a specific substrate can be added and the spectra re-run. illinois.edu For reference, chemical shifts of common laboratory solvents and impurities are well-documented and can be used to identify any contaminants in the sample. sigmaaldrich.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H | 7.0 - 7.5 | m |
| CH₂ | 3.5 - 4.0 | s |
| SH | 1.5 - 2.5 | s (broad) |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the phenyl ring will have chemical shifts in the aromatic region (typically 120-150 ppm). The carbons directly bonded to the chlorine atoms (C-Cl) will be significantly deshielded and appear at a lower field (higher ppm value) compared to the other aromatic carbons. The methylene carbon (CH₂) signal will appear in the aliphatic region of the spectrum. The chemical shifts of solvent molecules are also important to consider for accurate spectral interpretation. illinois.edu
Distortionless Enhancement by Polarization Transfer (DEPT) is a useful technique to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl | 135 - 140 |
| C-H (aromatic) | 128 - 132 |
| C-C (aromatic, quaternary) | 130 - 135 |
| CH₂ | 25 - 35 |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For a derivative of this compound, a COSY spectrum would show correlations between adjacent protons, helping to map out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the signal of each proton to the signal of the carbon atom it is attached to. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. For this compound (C₇H₆Cl₂S), HRMS would be able to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of accuracy. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This technique is particularly useful for the analysis of complex mixtures and for the characterization of derivatives of this compound. nih.gov
In an LC-MS analysis, the sample is first injected into an LC system where the individual components are separated based on their interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This allows for the identification and quantification of each component in the mixture. LC-MS/MS, a tandem mass spectrometry technique, can provide even more detailed structural information by fragmenting the ions produced in the first mass spectrometer and analyzing the resulting fragment ions in a second mass spectrometer. rsc.org The development of online LC-MS/MS systems allows for the automated and rapid analysis of samples. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its fundamental vibrational modes. While specific experimental spectra for this compound are not widely available in the surveyed literature, the expected vibrational frequencies can be inferred from the analysis of structurally related compounds, such as toluene, substituted toluenes, and other dichlorinated aromatic systems. nih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic vibrational bands can be predicted based on its functional groups.
The key vibrational modes expected for this compound are:
S-H Stretch: The stretching vibration of the sulfhydryl group (S-H) is typically weak and appears in the region of 2550-2600 cm⁻¹. This band can sometimes be broad.
C-H Stretch (Aromatic): The stretching vibrations of the carbon-hydrogen bonds on the phenyl ring are expected in the region of 3000-3100 cm⁻¹.
C-H Stretch (Aliphatic): The methylene (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations, typically found between 2850 and 2960 cm⁻¹.
C-C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually appear as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
CH₂ Bending: The scissoring and wagging deformations of the methylene group are anticipated around 1465 cm⁻¹ and 1250 cm⁻¹, respectively.
A hypothetical FT-IR data table for this compound, based on known group frequencies, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| S-H Stretch | 2600 - 2550 | Weak |
| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |
| CH₂ Bending | ~1465 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in identifying the S-H and aromatic C-C stretching modes.
Key expected Raman signals for this compound include:
S-H Stretch: A moderately intense band around 2570 cm⁻¹.
Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, often observed near 1000 cm⁻¹.
C-Cl Stretch: Strong signals in the lower frequency region (below 800 cm⁻¹).
Aromatic C-H and C-C Stretches: These would also be present and would complement the information obtained from the IR spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies in the absence of experimental data, as has been done for similar molecules like 4-chloro-2-fluoro toluene. nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD)
To perform single-crystal X-ray diffraction (SCXRD), a single, high-quality crystal of the compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the precise location of each atom in the crystal lattice. This provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the public domain, analysis of related structures, such as derivatives of N-(2,6-dichlorophenyl)acetamide, can provide insights into the expected geometry of the 2,6-dichlorophenyl moiety. researchgate.net In such structures, the steric hindrance from the two chlorine atoms in the ortho positions can influence the conformation of the molecule.
A hypothetical table of key structural parameters for this compound that would be obtained from an SCXRD experiment is presented below.
| Parameter | Expected Value |
| C-S Bond Length | ~1.82 Å |
| S-H Bond Length | ~1.34 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-S-H Bond Angle | ~96° |
| C-C-Cl Bond Angle | ~120° |
| Dihedral Angle (C-C-S-H) | Varies with conformation |
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a thiol-containing compound like this compound, a reversed-phase HPLC method would typically be employed.
In a reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its non-polar aromatic ring, this compound would be well-retained on a C18 column.
A typical HPLC method for the analysis of this compound might involve the following conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Under these conditions, this compound would elute at a specific retention time, and the area of the corresponding peak in the chromatogram would be proportional to its concentration, allowing for purity assessment. Commercial sources indicate a purity of 95% for this compound, which would be verifiable by such an HPLC method. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, operating at higher pressures to achieve more efficient separations. While specific UPLC methods for the direct analysis of this compound are not extensively detailed in publicly available research, the analysis of structurally related compounds, such as aromatic thiols and dichlorinated aromatic compounds, provides a strong basis for developing a robust analytical method.
The separation of aromatic thiols and other organosulfur compounds has been successfully demonstrated using UPLC, often coupled with mass spectrometry (UPLC-MS/MS) for sensitive and selective detection. For instance, research on volatile thiols in beverages has established effective UPLC methods that could be adapted for this compound. acs.orgfrontiersin.orgnih.gov These methods frequently employ reversed-phase chromatography with C18 columns. frontiersin.orgnih.gov
To enhance the chromatographic properties and detection of thiols, a derivatization step is often employed. Reagents like 4,4'-dithiodipyridine (DTDP) can react with the thiol group, yielding a derivative that is more readily analyzed. acs.orgfrontiersin.orgnih.gov This approach has proven effective for the quantification of trace levels of thiols in complex matrices. acs.org
Considering the dichlorinated aromatic structure of this compound, methods developed for the analysis of chlorinated aromatic pollutants are also relevant. HPLC methods for separating dichlorobenzenes and other halogenated aromatic compounds have been established and can inform the development of a UPLC method. wur.nlrsc.org
A hypothetical UPLC method for the analysis of this compound and its potential derivatives could be designed based on these principles. The following table outlines plausible chromatographic conditions.
Table 1: Hypothetical UPLC Method Parameters for this compound
| Parameter | Condition |
| Chromatographic System | UPLC system with binary solvent manager and autosampler |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A linear gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the compound. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detector | Photodiode Array (PDA) Detector and/or Mass Spectrometer (MS) |
| PDA Wavelength | Monitoring at the UV absorbance maximum of the compound (e.g., ~254 nm) |
| MS Detection | Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of the analyte and its derivatives. |
The successful application of UPLC in the analysis of various organosulfur and aromatic compounds, as detailed in multiple studies, underscores its suitability for the characterization of this compound. The high resolving power of UPLC would be particularly advantageous for separating this compound from its isomers or potential degradation products.
The following table lists compounds for which UPLC or HPLC methods have been described in the literature, providing a reference for the types of separations achievable with these techniques.
Table 2: Related Compounds Analyzed by Liquid Chromatography
| Compound Name | Analytical Technique |
| Benzene | HPLC-FLD/DAD wur.nlrsc.org |
| Toluene | HPLC-FLD/DAD wur.nlrsc.org |
| Ethylbenzene | HPLC-FLD/DAD wur.nlrsc.org |
| o-Xylene | HPLC-FLD/DAD wur.nlrsc.org |
| m/p-Xylene | HPLC-FLD/DAD wur.nlrsc.org |
| Naphthalene | HPLC-FLD/DAD wur.nlrsc.org |
| Monochlorobenzene | HPLC-FLD/DAD wur.nlrsc.org |
| 1,2-Dichlorobenzene | HPLC-FLD/DAD wur.nlrsc.org |
| 1,4-Dichlorobenzene | HPLC-FLD/DAD wur.nlrsc.org |
| 2-Furfurylthiol | UPLC-MS/MS frontiersin.orgnih.gov |
| 2-Methyl-3-furanthiol | UPLC-MS/MS frontiersin.orgnih.gov |
| Ethyl 2-mercaptopropionate | UPLC-MS/MS frontiersin.orgnih.gov |
| 1-Butanethiol | UPLC-MS/MS frontiersin.orgnih.gov |
| 1-Pentanethiol | UPLC-MS/MS frontiersin.orgnih.gov |
While specific research on the UPLC analysis of this compound is pending, the established methodologies for similar chemical classes provide a clear and scientifically sound pathway for its future analytical characterization.
Computational Chemistry and Theoretical Investigations of 2,6 Dichlorophenyl Methanethiol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govkarazin.ua It is a widely used approach due to its favorable balance between computational cost and accuracy. DFT calculations can predict a wide range of molecular properties, including equilibrium geometries and vibrational frequencies.
A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
For a molecule like (2,6-Dichlorophenyl)methanethiol, DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to determine these parameters. karazin.uasemanticscholar.org As an illustrative example, the table below shows optimized geometrical parameters calculated for a related compound, 2,6-dichloro-4-fluoro phenol, which demonstrates the type of data obtained from such a study.
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-C (ring) | 1.38 - 1.40 |
| C-Cl | 1.74 |
| C-O | 1.36 |
| O-H | 0.96 |
| ∠C-C-C (ring) | 118 - 122 |
| ∠C-C-Cl | 120 |
Table 1: Illustrative optimized geometrical parameters for a related molecule, 2,6-dichloro-4-fluoro phenol, as calculated by DFT/B3LYP/6-311+G(d,p). A similar analysis would yield precise bond lengths and angles for this compound.
Once the molecular geometry is optimized to an energy minimum, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and twisting of chemical bonds.
Theoretical vibrational spectra for this compound would be computed and can be compared with experimental data if available. Assignments for the key functional groups, such as C-H, C-Cl, and the characteristic S-H (thiol) stretching and bending modes, are made using tools like Potential Energy Distribution (PED) analysis. nih.gov
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂S) | 2900 - 3000 |
| S-H Stretch | 2550 - 2600 |
| C=C Aromatic Ring Stretch | 1400 - 1600 |
| C-S Stretch | 600 - 800 |
| C-Cl Stretch | 600 - 800 |
Table 2: Typical wavenumber regions for the characteristic vibrational modes expected for this compound based on DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energies of the HOMO and LUMO orbitals are crucial quantum chemical parameters. The HOMO energy (EHOMO) is related to the ionization potential (the energy required to remove an electron), while the LUMO energy (ELUMO) is related to the electron affinity (the energy released when an electron is added). mdpi.com These values are direct outputs of DFT calculations. For a substituted aromatic thiol like this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system, while the LUMO is likely a π* antibonding orbital of the dichlorophenyl ring.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). mdpi.com This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules. semanticscholar.org
A small HOMO-LUMO gap indicates that a molecule is more easily polarized, has higher chemical reactivity, and lower kinetic stability. These are termed "soft" molecules. semanticscholar.org
The table below presents FMO data calculated for a chalcone containing a 2,6-dichlorophenyl group, illustrating the typical values obtained.
| Parameter | Illustrative Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.25 |
| Energy Gap (ΔE) | 4.25 |
Table 3: Example Frontier Molecular Orbital energies and energy gap for a molecule containing the 2,6-dichlorophenyl moiety. A computational study on this compound would yield its specific HOMO-LUMO energies and gap.
Global and Local Chemical Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting chemical behavior. researchgate.net
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO).
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). mdpi.com
Using the illustrative HOMO and LUMO energies from the previous section, the following global reactivity descriptors can be derived.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.375 |
| Chemical Hardness (η) | ELUMO - EHOMO | 4.25 |
| Global Softness (S) | 1 / η | 0.235 |
| Electronegativity (χ) | -μ | 4.375 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.252 |
Table 4: Calculated global reactivity descriptors based on illustrative HOMO-LUMO energies. These indices help in quantifying the chemical reactivity and stability of this compound.
In addition to these global descriptors, local reactivity descriptors can also be calculated to predict which specific atoms or sites within the molecule are most susceptible to nucleophilic or electrophilic attack.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, softness (σ), are fundamental concepts in conceptual DFT that describe the resistance of a molecule to change its electron configuration. Hardness is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is a measure of the molecule's resistance to deformation or polarization of its electron cloud. It is approximated as half the difference between the ionization potential (I) and electron affinity (A), which can be related to the HOMO and LUMO energies (ε) by Koopmans' theorem:
η ≈ (I - A) / 2 ≈ (εLUMO - εHOMO) / 2
Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates the molecule's polarizability.
A large HOMO-LUMO energy gap corresponds to high hardness and low softness, indicating high kinetic stability and low chemical reactivity. For molecules containing the 2,6-dichlorophenyl group, the steric hindrance from the ortho-chlorine atoms can influence the planarity and conjugation of the system, thereby affecting the HOMO-LUMO gap and its associated hardness.
| Parameter | Formula | Description |
| Chemical Hardness (η) | η ≈ (εLUMO - εHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (σ) | σ = 1 / η | Measure of the molecule's polarizability. |
Chemical Potential and Electronegativity
Chemical potential (μ) and electronegativity (χ) are key electronic descriptors that quantify the tendency of a molecule to attract electrons.
Chemical Potential (μ) , in the context of DFT, represents the escaping tendency of electrons from an equilibrium system. It is defined as the negative of electronegativity and is approximated using HOMO and LUMO energies:
μ = -χ ≈ (εHOMO + εLUMO) / 2
Electronegativity (χ) is the power of an atom or molecule to attract electrons to itself. A higher electronegativity value signifies a greater ability to attract electrons.
These parameters are crucial for predicting how this compound would behave in charge-transfer reactions. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to result in a relatively high electronegativity for the molecule.
| Parameter | Formula | Description |
| Chemical Potential (μ) | μ ≈ (εHOMO + εLUMO) / 2 | The escaping tendency of electrons. |
| Electronegativity (χ) | χ = -μ | The ability of a molecule to attract electrons. |
Electrophilicity Index
The global electrophilicity index (ω) is a quantitative measure of the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It is a critical descriptor for predicting the electrophilic nature of a compound. The index is calculated from the chemical potential (μ) and chemical hardness (η):
Electrophilicity Index (ω) = μ² / (2η)
A high electrophilicity index indicates that the molecule is a strong electrophile. For this compound, the electron-withdrawing nature of the chlorine atoms would increase the chemical potential and thus contribute to a significant electrophilicity index, designating it as a potentially strong electron acceptor in reactions.
| Parameter | Formula | Description |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's propensity to act as an electrophile. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and often correspond to lone pairs of electrons on heteroatoms.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions : Represent areas of neutral or near-zero potential.
In a theoretical MEP map of this compound, the most negative potential (red) would be expected to localize around the sulfur atom of the thiol group and the two chlorine atoms, due to their high electronegativity and lone electron pairs. The most positive potential (blue) would likely be associated with the hydrogen atom of the thiol group, making it the primary site for nucleophilic attack. The hydrogen atoms on the phenyl ring would also exhibit a degree of positive potential. This visualization provides critical insights into the molecule's intermolecular interaction patterns. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule, providing a detailed picture of bonding and electron delocalization. nih.govwikipedia.orgnih.gov It translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonding, non-bonding, and anti-bonding orbitals).
The key aspect of NBO analysis is the evaluation of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy value represents the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to a vacant (acceptor) NBO. Larger E(2) values indicate stronger hyperconjugative or resonance interactions.
For this compound, NBO analysis would likely reveal significant interactions, such as:
Delocalization of lone pair (n) electrons from the sulfur and chlorine atoms to the antibonding π* orbitals of the phenyl ring (n → π*).
Delocalization from the π orbitals of the phenyl ring to the antibonding σ* orbitals of the C-Cl and C-S bonds (π → σ*).
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). An efficient NLO material typically possesses a large hyperpolarizability value, which arises from significant intramolecular charge transfer (ICT).
DFT calculations are widely used to determine these properties. nih.gov For a molecule to exhibit a strong NLO response, it often requires an electron donor group and an electron acceptor group connected by a π-conjugated system. In this compound, the thiol group (-CH₂SH) can act as a weak donor, while the dichlorinated phenyl ring acts as an acceptor.
Theoretical studies on analogous molecules, like (E)-3-(2,6-dichlorophenyl)-acrylamide, have demonstrated that the presence of the dichlorophenyl group can contribute to NLO activity. nih.gov Calculations for this compound would quantify its potential as an NLO material by providing values for its hyperpolarizability.
| NLO Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | The primary measure of a molecule's second-order NLO activity. |
Quantum Theory of Atoms in Molecules (QTAIM) Approach for Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. amercrystalassn.org This approach identifies critical points in the electron density where the gradient is zero, which are used to define atoms, bonds, rings, and cages.
For analyzing non-covalent interactions, the focus is on the Bond Critical Point (BCP) between two interacting atoms. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction.
Low ρ(r) and ∇²ρ(r) > 0 : Characteristic of closed-shell interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds.
In a QTAIM analysis of a dimer of this compound, one would expect to identify BCPs corresponding to various non-covalent interactions, such as C-H···π, C-H···Cl, and potentially S-H···S hydrogen bonds, which govern the molecule's crystal packing and supramolecular assembly. nih.gov QTAIM provides a rigorous method to spot, describe, and measure these crucial interactions. nih.gov
Applications of 2,6 Dichlorophenyl Methanethiol in Advanced Organic Synthesis
Role as an Organic Building Block in Complex Molecular Architectures
The fundamental application of (2,6-Dichlorophenyl)methanethiol lies in its role as a building block in organic synthesis. The presence of the methanethiol (B179389) (-CH₂SH) group allows for a variety of chemical transformations. Thiols are known to readily undergo reactions such as S-alkylation, S-acylation, and oxidation, enabling the incorporation of the (2,6-dichlorophenyl)methyl moiety into a wide array of molecular structures.
The steric hindrance provided by the two chlorine atoms in the ortho positions of the phenyl ring can influence the stereochemical outcome of reactions, a desirable trait in the synthesis of complex, three-dimensional molecules. This steric bulk can direct incoming reagents to specific positions and can stabilize reactive intermediates, thereby controlling the formation of particular isomers.
Utilization in Phosphorylation and Nucleotide Chemistry
Currently, there is a lack of specific research literature detailing the use of this compound in phosphorylation and nucleotide chemistry. However, the chemistry of thiols suggests potential avenues for its application in this field. Thiol groups can be used as protecting groups for other functionalities during the multi-step synthesis of nucleotides and their analogues.
Furthermore, the development of novel phosphorylating agents is an ongoing area of research. While not yet demonstrated, it is conceivable that derivatives of this compound could be explored for their potential to act as sulfur-based activating agents in phosphorylation reactions, analogous to other sulfur-containing compounds that have been investigated for this purpose.
Potential as Ligands in Coordination Chemistry
The sulfur atom in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Thiolates, the deprotonated form of thiols, are well-established ligands in coordination chemistry, forming stable complexes with a variety of metals.
The (2,6-dichlorophenyl) group can exert significant electronic and steric effects on the resulting metal complex. The electron-withdrawing nature of the chlorine atoms can modulate the electron density at the sulfur atom, thereby influencing the strength of the metal-sulfur bond. The steric bulk of the dichlorophenyl group can also control the coordination number and geometry of the metal center, potentially leading to complexes with unique catalytic or material properties.
Precursor for Specialty Organic Chemicals and Advanced Materials
As a functionalized aromatic compound, this compound can serve as a precursor for a range of specialty organic chemicals. The thiol group can be transformed into other functional groups, such as sulfides, sulfoxides, and sulfones, each with distinct chemical properties and potential applications.
The dichlorinated phenyl ring is a common feature in many advanced materials, including polymers and liquid crystals, where it can enhance thermal stability and introduce specific electronic properties. The incorporation of the (2,6-dichlorophenyl)methylthio moiety into larger molecular systems could pave the way for the development of new materials with tailored characteristics.
Applications in Agrochemical and Fine Chemical Synthesis
While direct applications of this compound in the agrochemical industry are not widely documented, the presence of a dichlorinated aromatic ring is a common structural feature in many pesticides and herbicides. The specific substitution pattern of this compound could be a target for synthetic chemists aiming to develop new agrochemicals with improved efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,6-dichlorophenyl)methanethiol in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of 2,6-dichlorobenzyl derivatives. For example, reacting (2,6-dichlorophenyl)methyl halides with thiourea or sodium hydrosulfide under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the thiol product .
- Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-substitution. Optimize temperature (60–80°C) to balance yield and purity .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the aromatic proton environment and thiol group presence.
- Mass spectrometry (EI-MS) for molecular ion validation (expected m/z ~ 207 for C₇H₅Cl₂S).
- X-ray crystallography (if crystalline) to resolve spatial arrangement, as demonstrated for structurally related N-[2,6-dichlorophenyl]acetamide derivatives .
Advanced Research Questions
Q. How does the electronic environment of the 2,6-dichlorophenyl group influence the reactivity of the methanethiol moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl substituents enhance the electrophilicity of the benzylic carbon, facilitating thiol participation in Suzuki-Miyaura or Ullmann-type couplings. Computational studies (DFT) can predict reactive sites, while experimental validation via kinetic assays (e.g., monitoring C–S bond formation via HPLC) is advised .
- Data Interpretation : Contrast reactivity with non-halogenated analogs to isolate electronic effects .
Q. What strategies mitigate oxidation or disulfide formation during storage and handling of this compound?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent light- or oxygen-induced degradation .
- Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic FT-IR or Raman analysis to detect S–H bond oxidation .
- Additives : Introduce radical scavengers (e.g., BHT) in solution phases to suppress disulfide formation .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR, IR, and high-resolution MS data to distinguish structural isomers (e.g., ortho vs. para substitution artifacts).
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism, as applied to chlorophenyl acetamides .
- Crystallographic Validation : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?
- Methodological Answer : The thiol group serves as a nucleophilic "warhead" in covalent inhibitors (e.g., targeting cysteine proteases).
- In Silico Docking : Screen interactions with enzyme active sites (e.g., Cathepsin B) using software like AutoDock Vina.
- Kinetic Characterization : Measure IC₅₀ values via fluorogenic assays and compare with non-thiol analogs to validate mechanism .
- Case Study : Analogous 2,6-dichlorophenyl triazolothiadiazines show antitumor activity, suggesting potential for thiol derivatives in oncology research .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with HEPA filters to manage volatile thiol odors and airborne particulates .
- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
